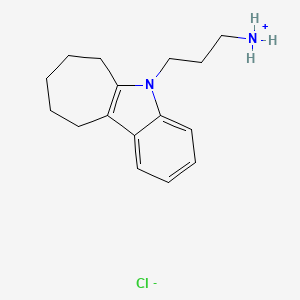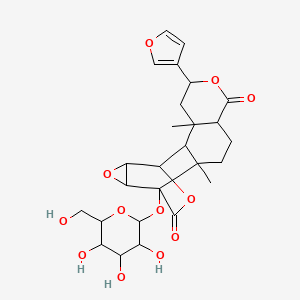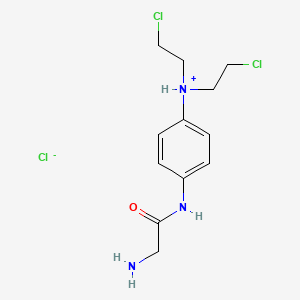
2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of acetanilide and contains a nitrogen mustard group, which is known for its alkylating properties. This compound has been studied for its potential use as an antitumor agent due to its ability to interfere with DNA replication and cell division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride typically involves the reaction of 2-aminoacetanilide with bis(2-chloroethyl)amine. The process begins with the preparation of 2-aminoacetanilide, which can be synthesized by the catalytic hydrogenation of 2-nitroacetanilide using 10% palladium on carbon (Pd/C) as a catalyst . The resulting 2-aminoacetanilide is then reacted with bis(2-chloroethyl)amine in the presence of a suitable base, such as pyridine, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen mustard group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential antitumor agent due to its ability to alkylate DNA and inhibit cell division.
Biological Research: The compound is used in studies related to DNA damage and repair mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride involves the alkylation of DNA. The nitrogen mustard group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis . The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another nitrogen mustard derivative used as an antitumor agent.
Chlorambucil: A nitrogen mustard compound used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride is unique due to its specific structure, which combines the properties of acetanilide and nitrogen mustard
Properties
CAS No. |
3131-20-2 |
|---|---|
Molecular Formula |
C12H18Cl3N3O |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
[4-[(2-aminoacetyl)amino]phenyl]-bis(2-chloroethyl)azanium;chloride |
InChI |
InChI=1S/C12H17Cl2N3O.ClH/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15;/h1-4H,5-9,15H2,(H,16,18);1H |
InChI Key |
ICKWCFIMGINONV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)[NH+](CCCl)CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





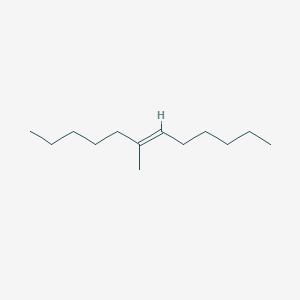

![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)

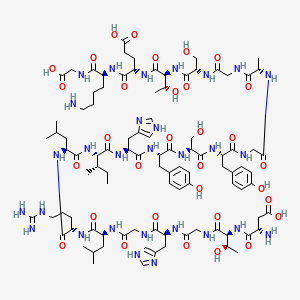



![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
